Ac-Ile-NH
Description
N-Acetyl-Isoleucine Amide (Ac-Ile-NH) is a modified amino acid derivative where the α-amino group of isoleucine is acetylated, and the carboxyl group is amidated. This modification enhances its stability and alters its physicochemical properties compared to native isoleucine, making it valuable in peptide synthesis, biochemical studies, and pharmaceutical applications . Its branched aliphatic side chain contributes to hydrophobic interactions, which are critical in protein folding and ligand-receptor binding.
Properties
Molecular Formula |
C8H16N2O2 |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
2-acetamido-3-methylpentanamide |
InChI |
InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11) |
InChI Key |
WFBXRBMLCXMBBM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Solution-Phase Synthesis
Solution-phase synthesis remains the most widely adopted method for preparing this compound due to its scalability and compatibility with diverse protecting groups. The process typically begins with the protection of isoleucine’s α-amino group using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups. For instance, Boc protection of isoleucine is achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Subsequent acetylation of the N-protected isoleucine is performed using acetyl chloride or acetic anhydride under anhydrous conditions.
A critical step involves the amidation of the C-terminal carboxyl group. This is commonly accomplished using carbodiimide-based coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with hydroxybenzotriazole (HOBt) to suppress racemization. For example, Boc-Ile-OH (28 mmol) dissolved in dimethylformamide (DMF) reacts with benzylthiol (7.23 mL, 61.6 mmol) in the presence of DCC (7.51 g, 36.4 mmol), yielding the protected amide intermediate. Final deprotection of the Boc group using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) furnishes this compound.
Solid-Phase Peptide Synthesis (SPPS)
SPPS offers advantages in iterative amide bond formation and simplified purification. The Fmoc-protected isoleucine is anchored to a resin (e.g., Wang or Rink amide resin), followed by Fmoc deprotection with piperidine. Acetylation is performed using acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF. Cleavage from the resin using TFA/water/triisopropylsilane (95:2.5:2.5) yields crude this compound, which is purified via reversed-phase HPLC.
Protection and Deprotection Chemistry
Amino Group Protection
Boc and Fmoc groups dominate due to their orthogonal stability. Boc protection, achieved via reaction with di-tert-butyl dicarbonate, requires acidic conditions for removal (e.g., HCl in dioxane). Fmoc protection, in contrast, is base-labile and removed with piperidine, making it ideal for SPPS.
Carboxyl Group Activation
Activation of the carboxyl group for amidation is critical. DCC-mediated coupling with HOBt achieves yields >75% under anhydrous conditions. Alternatively, mixed carbonic anhydride methods using isobutyl chloroformate offer reduced racemization risks.
Purification and Characterization
Chromatographic Techniques
Crude this compound is purified via silica gel chromatography using gradients of ethyl acetate in petroleum ether. For example, reports purification with 80% ethyl acetate in petrol, yielding 75% of the target compound. Recrystallization from chloroform/hexane mixtures further enhances purity.
Analytical Validation
Nuclear Magnetic Resonance (NMR): ¹H NMR (400 MHz, CDCl₃) of Boc-protected intermediates shows characteristic peaks: δ 0.90 (t, 6H, CH(CH₂CH₃)₂), 1.42 (s, 9H, Boc), and 4.35 (m, 1H, α-CH).
Infrared Spectroscopy (IR): Stretching vibrations at 1740 cm⁻¹ (ester C=O) and 1659 cm⁻¹ (amide C=O) confirm acetylation and amidation.
Optimization Strategies
Solvent Systems
Anhydrous solvents (DMF, THF) minimize side reactions. demonstrates that DMF enhances solubility of Boc-Ile-OH during coupling, while THF improves sodium hydride-mediated alkylation.
Temperature Control
Low temperatures (0–5°C) during acetylation reduce epimerization. For instance, saponification of methyl esters at 35°C in methanol/THF avoids racemization.
Challenges and Solutions
Chemical Reactions Analysis
Hydrolysis of Amide Bonds
Ac-Ile-NH undergoes hydrolysis under acidic or basic conditions, cleaving its amide bonds into constituent components.
Acidic Hydrolysis
In strong acidic conditions (e.g., HCl, H~2~SO~4~):
-
The acetyl group (Ac) hydrolyzes to acetic acid.
-
The C-terminal amide converts to carboxylic acid and ammonium ion.
Reaction :
Mechanism : Protonation of the carbonyl oxygen enhances electrophilicity, enabling nucleophilic attack by water .
Basic Hydrolysis
In strong alkaline conditions (e.g., NaOH):
-
The acetyl group forms acetate.
-
The C-terminal amide yields isoleucine carboxylate and ammonia.
Reaction :
Mechanism : Deprotonation of water generates hydroxide ions, which attack the electrophilic carbonyl carbon .
Table 1: Hydrolysis Rates of Acyl Derivatives
| Compound | Leaving Group (pK~a~) | Relative Reactivity |
|---|---|---|
| Acetyl chloride | −7 (HCl) | 10^13^ |
| Acetic anhydride | 4.76 (CH~3~COOH) | 10^10^ |
| This compound | 38 (NH~3~) | 1 (baseline) |
Data adapted from reactivity trends in acyl derivatives .
Nucleophilic Acyl Substitution
The acetyl and amide groups in this compound exhibit limited reactivity in nucleophilic substitution due to poor leaving group ability (NH~2~^-^, pK~a~ = 38) .
Acid-Catalyzed Pathway
-
Protonation of the carbonyl oxygen increases electrophilicity.
-
Nucleophilic attack by a weak nucleophile (e.g., water, alcohol).
Base-Catalyzed Pathway
-
Deprotonation of the nucleophile (e.g., OH^-^, amines).
-
Attack on the carbonyl carbon, forming a tetrahedral alkoxide intermediate.
-
Elimination of NH~2~^-^, though this step is disfavored due to the strong basicity of NH~2~^-^ .
Example : Reaction with hydroxylamine (NH~2~OH) under acidic conditions yields hydroxamic acid derivatives .
Solid-State Reactivity and Structural Influences
Crystal packing and hydrogen-bonding networks influence this compound’s stability and reactivity:
-
H-Bonding : Intermolecular N–H⋯O=C interactions stabilize the amide bond, reducing susceptibility to hydrolysis .
-
Packing Arrangements : Parallel β-sheet-like layers in crystals may shield the carbonyl group from nucleophiles .
Figure 1: Proposed H-Bonding Network in this compound Crystals
textO=C–N–H⋯O=C
(Adapted from X-ray studies of similar NCAs )
Enzymatic and Biocatalytic Modifications
While this compound is not a natural substrate for ribosomes, nonribosomal peptide synthetases (NRPSs) or transglutaminases may catalyze:
-
Crosslinking : Formation of isopeptide bonds with lysine residues in proteins .
-
Acylation Transfer : Enzymatic transfer of the acetyl group to other amines, though this is rare due to the stability of the amide bond .
Stability Under Environmental Conditions
-
Thermal Degradation : Decomposes above 200°C via cleavage of amide bonds.
-
Oxidation : The isoleucine side chain may undergo radical oxidation, forming hydroxylated derivatives .
Comparative Reactivity with Other Acyl Derivatives
| Reaction | This compound | Acetyl Chloride | Ethyl Acetate |
|---|---|---|---|
| Hydrolysis Rate | Low | Very High | Moderate |
| Nucleophilic Attack | Rare | Frequent | Common |
| Stability in H~2~O | High | Low | Moderate |
Biological Activity
Ac-Ile-NH, or N-acetyl isoleucine amide, is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.
Antimicrobial Activity
This compound has been studied for its antimicrobial properties against various bacterial strains. Research indicates that modifications in peptide sequences can significantly influence their antimicrobial efficacy. For instance, studies have shown that peptides containing isoleucine exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Studies
A comparative analysis of this compound with other peptides reveals its potency:
| Peptide | MIC (µg/mL) against Staphylococcus aureus | MIC (µg/mL) against Pseudomonas aeruginosa |
|---|---|---|
| This compound | 8 | 4 |
| Ac-Leu-NH | 16 | 8 |
| Ac-Val-NH | 32 | >64 |
The data shows that this compound exhibits a lower MIC against Pseudomonas aeruginosa, indicating a stronger antimicrobial effect compared to its valine counterpart, which aligns with findings that suggest hydrophobic amino acids enhance membrane interaction and disruption in bacteria .
The mechanism by which this compound exerts its antimicrobial effects involves interaction with bacterial cell membranes. The hydrophobic nature of isoleucine facilitates insertion into lipid bilayers, leading to membrane destabilization and potential cell lysis. Additionally, the acetylation at the N-terminus may enhance the peptide's ability to permeate bacterial membranes .
Case Studies
Case Study 1: Efficacy Against Multidrug-Resistant Strains
In a study conducted by researchers at a pharmaceutical institute, this compound was tested against multidrug-resistant strains of Staphylococcus aureus. The results indicated that this compound not only inhibited bacterial growth but also demonstrated synergistic effects when combined with traditional antibiotics like penicillin. This suggests potential applications in overcoming antibiotic resistance .
Case Study 2: In Vivo Studies
Another significant study evaluated the in vivo efficacy of this compound in animal models infected with Pseudomonas aeruginosa. The results showed a substantial reduction in bacterial load in treated subjects compared to controls, highlighting its potential as a therapeutic agent .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Ac-Ile-NH has shown promise as an anticancer agent. Recent studies indicate that derivatives of acetylated amino acids, including this compound, can inhibit tumor growth by modulating cellular pathways involved in cancer progression. Research suggests that these compounds may act on specific targets within cancer cells, promoting apoptosis and inhibiting proliferation .
Neuroprotective Effects
The neuroprotective properties of this compound have been investigated in the context of neurodegenerative diseases. Its ability to cross the blood-brain barrier allows it to exert effects on neuronal health, potentially reducing oxidative stress and inflammation associated with conditions like Alzheimer's disease .
Biochemical Applications
Peptide Synthesis
this compound serves as a valuable building block in peptide synthesis. Its acetyl group enhances solubility and stability during the synthesis process, making it easier to incorporate into larger peptide chains . This property is particularly useful in the development of peptide-based drugs and therapeutic agents.
Self-Assembly in Biomaterials
The self-assembly behavior of peptides containing this compound has been explored for creating biomaterials. These materials exhibit desirable mechanical properties and biocompatibility, making them suitable for applications in tissue engineering and regenerative medicine . The ability to form stable structures through non-covalent interactions is crucial for developing scaffolds that support cell growth and differentiation.
Material Science
Biodegradable Polymers
this compound has potential applications in the development of biodegradable polymers. When incorporated into polymer matrices, it can enhance the material's mechanical properties while maintaining biodegradability, which is essential for environmentally friendly packaging solutions . The chelating ability of amino acids like this compound also facilitates the incorporation of metal ions into polymer structures, improving their functionality.
Case Studies
Comparison with Similar Compounds
Comparison with Similar Compounds
Ac-Ile-NH belongs to the class of N-acetylated amino acid amides. Key structural analogs include N-Acetyl-Valine Amide (Ac-Val-NH), N-Acetyl-Glycine Amide (Ac-Gly-NH), and N-Acetyl-Phenylalanine Amide (Ac-Phe-NH). Below is a systematic comparison based on structural features, physicochemical properties, and functional roles:
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Side Chain Type | LogP<sup>a</sup> | Solubility in Water (mg/mL)<sup>b</sup> | Key Applications |
|---|---|---|---|---|---|---|
| This compound | C8H16N2O2 | 172.23 | Branched aliphatic | 1.2 | 15.8 (pH 7.0) | Peptide mimics, enzyme studies |
| Ac-Val-NH | C7H14N2O2 | 158.20 | Branched aliphatic | 0.9 | 22.4 (pH 7.0) | Hydrophobic core stabilization |
| Ac-Gly-NH | C4H8N2O2 | 116.12 | None (hydrogen) | -0.5 | 45.6 (pH 7.0) | Flexible linker in peptides |
| Ac-Phe-NH | C11H14N2O2 | 206.24 | Aromatic | 2.1 | 8.3 (pH 7.0) | Receptor-binding studies |
<sup>a</sup> Predicted octanol-water partition coefficient (LogP) using computational methods . <sup>b</sup> Solubility data derived from buffered aqueous solutions at 23–25°C, as per standardized pH calibration methods .
Key Findings:
Side Chain Influence :
- This compound and Ac-Val-NH share branched aliphatic side chains, but the longer chain in this compound increases hydrophobicity (LogP = 1.2 vs. 0.9 for Ac-Val-NH), impacting membrane permeability and aggregation propensity .
- Ac-Phe-NH’s aromatic side chain confers the highest LogP (2.1), making it ideal for studies requiring strong hydrophobic interactions.
Solubility Trends :
- Solubility inversely correlates with LogP. Ac-Gly-NH, lacking a side chain, exhibits the highest solubility (45.6 mg/mL), whereas Ac-Phe-NH has the lowest (8.3 mg/mL) .
Biological Relevance :
- This compound’s moderate hydrophobicity balances stability and solubility, making it suitable for enzyme-substrate interaction studies.
- Ac-Val-NH is often used in hydrophobic core stabilization of synthetic peptides due to its shorter chain .
Research Considerations and Limitations
- Data Gaps : Experimental validation of LogP and solubility is critical, as computational predictions may deviate from empirical measurements .
- Structural Analog Design : Modifying side chain length or introducing polar groups (e.g., hydroxyls) could fine-tune solubility and bioactivity .
- Safety and Handling : Proper storage (e.g., desiccated, -20°C) and handling protocols are essential, as emphasized in chemical safety guidelines .
Q & A
Q. How can mechanistic studies differentiate this compound₂’s direct vs. indirect effects in complex biological systems?
- Methodological Answer : Employ genetic knockdown (CRISPR/Cas9) or pharmacological inhibitors targeting putative mediators. Use conditional knockout models to isolate tissue-specific effects. Validate causality via rescue experiments (e.g., reintroducing the target protein). Integrate single-cell RNA-seq to map cell-type-specific responses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
